![molecular formula C11H7BrN2O B13015449 4-Bromo-7-methoxyquinoline-6-carbonitrile](/img/structure/B13015449.png)
4-Bromo-7-methoxyquinoline-6-carbonitrile
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Overview
Description
4-Bromo-7-methoxyquinoline-6-carbonitrile is a halogenated quinoline derivative with the molecular formula C11H7BrN2O and a molecular weight of 263.09 g/mol This compound is known for its unique chemical structure, which includes a bromine atom at the 4th position, a methoxy group at the 7th position, and a carbonitrile group at the 6th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyquinoline-6-carbonitrile typically involves the bromination of 7-methoxyquinoline followed by the introduction of a carbonitrile group. One common method involves the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to yield 4-bromo-7-methoxyquinoline. This intermediate is then treated with a cyanating agent, such as copper(I) cyanide, under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxyquinoline-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents are used under controlled conditions.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Bromo-7-methoxyquinoline-6-carbonitrile serves as an important intermediate for synthesizing more complex quinoline derivatives. These derivatives are valuable in various chemical reactions and processes due to their diverse reactivity profiles.
Biology
Research has indicated that quinoline derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Properties : Quinoline derivatives have been explored for their potential anticancer effects. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer). Mechanistically, they may act by disrupting cell cycle progression and activating apoptotic pathways .
Medicine
The medicinal applications of this compound are particularly noteworthy. Quinoline derivatives are investigated for their therapeutic potential in treating diseases such as malaria and cancer. Specific studies highlight their role as inhibitors of protein kinases, which are crucial in regulating cellular processes associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of quinoline derivatives demonstrated that compounds similar to this compound exhibited significant activity against bacterial strains. The structural modifications were found to enhance antimicrobial activity, emphasizing the importance of chemical structure in determining biological efficacy.
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, treatment with this compound led to a marked reduction in cell viability in MCF-7 cells. Flow cytometry analyses indicated an increase in late apoptosis rates compared to untreated controls, suggesting its potential as a therapeutic agent in breast cancer treatment.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 4-Bromo-8-methoxyquinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
Comparison
Compared to similar compounds, 4-Bromo-7-methoxyquinoline-6-carbonitrile is unique due to the specific positioning of the bromine, methoxy, and carbonitrile groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-Bromo-7-methoxyquinoline-6-carbonitrile is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrN2O, with a molecular weight of approximately 276.1 g/mol. The compound features a quinoline core, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a bromine substituent and a methoxy group that contribute to its unique chemical properties.
1. Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds within this class can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Potent activity against methicillin-resistant strains (MRSA) | |
Escherichia coli | Effective inhibition observed | |
Candida albicans | Antifungal activity noted |
A study highlighted that modifications at various positions on the quinoline ring could enhance antimicrobial efficacy, indicating the potential for developing novel derivatives with improved activity against resistant strains .
2. Anticancer Activity
The anticancer properties of this compound have been explored in several studies. These investigations often focus on its ability to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and inhibition of cell proliferation.
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .
Study on Antimicrobial Efficacy
A recent study synthesized various derivatives of quinoline compounds, including this compound, and evaluated their antimicrobial activities against resistant bacterial strains. The results indicated that certain structural modifications significantly improved potency against Staphylococcus aureus and Escherichia coli.
Key Findings:
- Compounds with electron-withdrawing groups at specific positions showed enhanced activity.
- The presence of bromine at the 4-position was critical for maintaining antimicrobial efficacy .
Anticancer Evaluation
In another research effort, derivatives of this compound were tested against multiple cancer cell lines. The study found that compounds with bulky substituents at the C-6 position exhibited superior anticancer activity compared to their counterparts.
Highlights:
Properties
Molecular Formula |
C11H7BrN2O |
---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
4-bromo-7-methoxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 |
InChI Key |
WTGYMLUKJMIJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)Br |
Origin of Product |
United States |
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